N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O4 and its molecular weight is 372.356. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Cytotoxic Activity : Al-Sanea et al. (2020) studied the anticancer activity of certain pyrimidine derivatives, finding that one compound exhibited significant cancer cell growth inhibition against various cancer cell lines, including HOP-92 and MDA-MB-468 (Al-Sanea et al., 2020).
- Synthesis for Antitumor Activities : Ivashchenko et al. (2019) developed a synthesis method for a compound similar to the one , which showed nanomolar inhibitory activity against the Hepatitis B virus, suggesting potential as an antitumor agent (Ivashchenko et al., 2019).
Antiviral Activity
- HIV Integrase Inhibitors : Monteagudo et al. (2007) explored the metabolism and disposition of compounds related to N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, particularly as potent inhibitors of HIV integrase, demonstrating their potential in antiviral therapy (Monteagudo et al., 2007).
Enzyme Inhibition
- Inhibitors of Ribonucleotide Reductase : Farr et al. (1989) synthesized N-Hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides as potential antitumor agents. These compounds were designed to inhibit ribonucleoside diphosphate reductase (RDPR), an enzyme critical in DNA synthesis, thus making them valuable in cancer treatment research (Farr et al., 1989).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-22-16-15(13(27-2)7-8-20-16)17(25)23(18(22)26)10-14(24)21-9-11-3-5-12(19)6-4-11/h3-8H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVNBSYCMOWTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.